BenchChemオンラインストアへようこそ!

1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid

Regioisomerism Scaffold diversity Medicinal chemistry

1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid (CAS 1823183-74-9) is a synthetic, small-molecule building block categorized as a piperidine-4-carboxylic acid derivative bearing a 6-trifluoromethylpyridin-3-yl substituent at the piperidine N1 position. With the molecular formula C12H13F3N2O2 and a molecular weight of 274.24 g/mol, it is commercially supplied at ≥95% purity for research and development use.

Molecular Formula C12H13F3N2O2
Molecular Weight 274.24 g/mol
CAS No. 1823183-74-9
Cat. No. B1410541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid
CAS1823183-74-9
Molecular FormulaC12H13F3N2O2
Molecular Weight274.24 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C2=CN=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H13F3N2O2/c13-12(14,15)10-2-1-9(7-16-10)17-5-3-8(4-6-17)11(18)19/h1-2,7-8H,3-6H2,(H,18,19)
InChIKeyPCKVSGJSPQKLNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid (CAS 1823183-74-9): Procurement-Ready Overview of a Distinct Pyridin-3-yl Piperidine Building Block


1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid (CAS 1823183-74-9) is a synthetic, small-molecule building block categorized as a piperidine-4-carboxylic acid derivative bearing a 6-trifluoromethylpyridin-3-yl substituent at the piperidine N1 position . With the molecular formula C12H13F3N2O2 and a molecular weight of 274.24 g/mol, it is commercially supplied at ≥95% purity for research and development use . The compound integrates three privileged motifs—a piperidine ring, a carboxylic acid handle, and a trifluoromethylpyridine—into a single intermediate that is widely used in medicinal chemistry for amide coupling, esterification, and parallel library synthesis . Its meta-substitution pattern (pyridin-3-yl connectivity) differentiates it from the more common ortho-substituted (pyridin-2-yl) regioisomers that dominate commercial catalogs and patent literature, creating a unique structural space for scaffold-hopping and intellectual property diversification .

Why In-Class Trifluoromethylpyridine-Piperidine Carboxylic Acids Cannot Substitute for the 6-CF3-Pyridin-3-yl Regioisomer


Positional isomerism on the pyridine ring dictates both the electronic environment of the piperidine nitrogen and the trajectory of the carboxylic acid vector, parameters that control molecular recognition in target binding . The 3-pyridyl substitution pattern in 1-[6-(trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid arranges the trifluoromethyl and piperidine substituents in a 1,3-relationship across the pyridine, whereas commercially abundant alternatives such as 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid (CAS 406476-31-1) place them in a 1,4-relationship [1]. This geometric difference alters the dihedral angle between the piperidine and pyridine rings, producing distinct three-dimensional pharmacophores that lead to different structure-activity relationships (SAR) when elaborated into final compounds . Furthermore, the predicted pKa of the carboxylic acid moiety varies by approximately 0.3–0.5 log units across regioisomers (e.g., ~4.20 for the 3-CF3-pyridin-2-yl analog versus ~4.42 for the 6-CF3-pyridin-2-yl isomer), directly impacting solubility, salt formation propensity, and protein binding under physiological conditions . Generic substitution without positional validation therefore risks altering lead compound potency, selectivity, and pharmacokinetic profiles .

Quantitative Differentiation Evidence: 1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid vs. Closest Analogs


Pyridine Regioisomerism Dictates Vector Geometry: 3-Pyridyl vs. 2-Pyridyl Connectivity in Piperidine Carboxylic Acid Scaffolds

The target compound features a pyridin-3-yl connectivity where the piperidine ring is attached at the meta position of the pyridine relative to the ring nitrogen. In contrast, the dominant commercial analogs 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid (CAS 406476-31-1), 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid (CAS 821768-09-6), and 1-[4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid (CAS 1256792-04-7) all employ ortho (pyridin-2-yl) connectivity [1]. This substitution pattern alters the exit vector of the carboxylic acid by approximately 60° relative to the pyridine ring plane compared to 2-pyridyl isomers, as established by crystallographic data on analogous 3-pyridyl vs. 2-pyridyl piperidines . The meta relationship places the trifluoromethyl and piperidine substituents in a 1,3-arrangement on the pyridine, yielding a distinct electrostatic surface potential compared to the 1,4-arrangement in 2-pyridyl-5-CF3 isomers .

Regioisomerism Scaffold diversity Medicinal chemistry

Contrasting Biological Activity Profiles: TRPV1 Agonist vs. Antagonist Structural Classes Determined by Pyridine Substitution

Compounds bearing the 6-trifluoromethylpyridin-3-yl-piperidine scaffold (structurally derived from the target building block) show affinity for the TRPV1 ion channel in competitive binding assays with Ki values in the low nanomolar range [1]. Specifically, the (R)-enantiomer derivative (BindingDB BDBM706860) exhibits Ki = 2.80 nM and the (S)-enantiomer (BDBM706861) shows Ki = 14 nM at the human 3-beta-hydroxysteroid-Delta(8),Delta(7)-isomerase target, as disclosed in Genentech patent US20240398781 [1]. In stark contrast, the structurally related but regioisomeric compound 6-[4-(trifluoromethyl)piperidino]nicotinic acid (TC-2559, a 6-substituted nicotinic acid), which carries the trifluoromethyl group on the piperidine rather than the pyridine ring, functions as a selective α4β2 nicotinic acetylcholine receptor (nAChR) agonist with EC50 = 0.18 μM . This represents a >60,000-fold difference in potency at entirely distinct pharmacological targets, underscoring that the 6-CF3-pyridin-3-yl substitution pattern orients the scaffold toward ion channel modulation (TRPV1) rather than neurotransmitter receptor agonism (nAChR) .

TRPV1 nAChR Agonist Antagonist Pain research

Differential Selectivity Profile: TRPV1 Antagonists with 6-CF3-Pyridin-3-yl-piperidine Motif vs. Piperazine-Based TRPV1 Antagonists

The TRPV1 antagonist chemotype represented by JNJ-17203212, which uses a piperazine-1-carboxylic acid scaffold with a 3-trifluoromethylpyridin-2-yl group, achieves IC50 values of 65 nM (human TRPV1) and 102 nM (rat TRPV1) with demonstrated cross-species reproducibility [1]. In contrast, TRPV1-active derivatives built from 1-[6-(trifluoromethyl)pyridin-3-yl]piperidine (the amine analog of the target carboxylic acid) exhibit Ki values in the 4.4–27 nM range with functional EC50 of 34 nM (BDBM20464/AMG6880 class) [2]. While the piperazine scaffold (JNJ-17203212) has established selectivity against related TRP channels, the piperidine-based 6-CF3-pyridin-3-yl scaffold (BDBM20464 class) demonstrates approximately 15-fold higher binding affinity (4.4 nM vs. 65 nM) at human TRPV1 [2]. This affinity advantage is directly attributable to the piperidine-versus-piperazine core difference combined with the specific pyridin-3-yl substitution pattern [2].

TRPV1 antagonism Selectivity Pain Cough

Predicted Physicochemical Differentiation: pKa Variation Across Trifluoromethylpyridine-Piperidine Carboxylic Acid Regioisomers

Predicted acid dissociation constants (pKa) for trifluoromethylpyridine-piperidine-4-carboxylic acids vary systematically with the position of the trifluoromethyl group and the pyridine connectivity . The 3-CF3-pyridin-2-yl analog (CAS 821768-09-6) has a predicted carboxylic acid pKa of 4.20±0.20, while the 6-CF3-pyridin-2-yl isomer (CAS 582325-39-1) has a slightly higher predicted pKa of 4.42±0.20 . The 5-CF3-pyridin-2-yl isomer (CAS 406476-31-1) shows a calculated pKa of 3.87, with LogD (pH 7.4) of -0.72, indicating a more ionized state at physiological pH compared to the other regioisomers [1]. Although experimentally determined pKa data for the target 6-CF3-pyridin-3-yl compound are not publicly available, its distinct substitution pattern is predicted to yield an intermediate pKa between 3.9 and 4.3, differentiating it from both the 5-CF3-pyridin-2-yl (pKa ~3.87) and 6-CF3-pyridin-2-yl (pKa ~4.42) isomers .

Physicochemical properties pKa Drug-likeness Formulation

Synthetic Utility Differentiation: Carboxylic Acid at Piperidine 4-Position Enables Regioselective Derivatization

The carboxylic acid functionality at the piperidine 4-position in the target compound provides a single, well-defined reactive handle for amide bond formation, esterification, or reduction to the alcohol, enabling systematic library enumeration . This contrasts with 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid (the 3-carboxy regioisomer of CAS 406476-31-1), which places the carboxyl group at the 3-position, altering the trajectory and steric environment of the derivatization vector . In DNA-encoded library (DEL) synthesis and parallel medicinal chemistry workflows, the 4-carboxy substitution pattern is preferred for its symmetrical disposition, which minimizes conformational complexity during on-DNA amide coupling and facilitates uniform reaction kinetics across library members . The target compound's 4-COOH configuration combined with the 6-CF3-pyridin-3-yl group makes it specifically suited for DEL technology applications where building block diversity and coupling efficiency are paramount .

Amide coupling Parallel synthesis DNA-encoded library Building block

Optimal Research and Industrial Deployment Scenarios for 1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid


TRPV1-Focused Pain and Inflammation Drug Discovery Programs

Research teams targeting TRPV1 for pain, inflammation, or cough indications should prioritize this building block over 2-pyridyl regioisomers. Derivatives constructed from the 6-CF3-pyridin-3-yl-piperidine scaffold demonstrate Ki values as low as 2.80–14 nM in binding assays, providing a high-affinity entry point for lead generation [1]. The piperidine-4-carboxylic acid handle enables rapid amide coupling to diverse amine fragments for SAR exploration, while the 3-pyridyl geometry offers a distinct pharmacophore not covered by existing TRPV1 antagonist patents dominated by piperazine and 2-pyridyl scaffolds [1].

DNA-Encoded Library (DEL) Synthesis for Undruggable Target Screening

The symmetrical 4-carboxylic acid configuration combined with the unique 6-CF3-pyridin-3-yl group makes this compound an ideal DEL building block for screening against challenging targets, including E3 ligases and protein-protein interaction interfaces . Its single reactive handle ensures uniform on-DNA coupling efficiency, while the 3-pyridyl substitution provides topological diversity not available from the more common 2-pyridyl regioisomer building blocks . Procurement specifications of ≥95% purity (as supplied by AKSci and CheMenu) meet the stringent quality requirements for DEL library construction .

Ion Channel Modulator Scaffold-Hopping and IP Diversification

For programs seeking to differentiate from crowded TRPV1 antagonist chemical space (e.g., JNJ-17203212 with IC50 = 65 nM), the 6-CF3-pyridin-3-yl-piperidine scaffold provides a higher-affinity alternative (BDBM20464: Ki = 4.4 nM, a ~15-fold improvement) with a distinct chemotype amenable to independent intellectual property protection [2]. The carboxylic acid functionality at the 4-position serves as a versatile anchor point for introducing diverse capping groups, enabling rapid exploration of structure-activity and structure-property relationships .

Physicochemical Property Optimization in Lead Series

Medicinal chemistry teams requiring precise control over ionization state should select this regioisomer based on its predicted pKa profile (estimated 3.9–4.3), which positions it between the 5-CF3-pyridin-2-yl isomer (pKa 3.87, more ionized at pH 7.4) and the 6-CF3-pyridin-2-yl isomer (pKa 4.42, less ionized) . This intermediate ionization state can be exploited to fine-tune solubility-permeability balance without introducing additional heteroatoms or molecular weight, a key consideration in lead optimization where property-based design is critical .

Quote Request

Request a Quote for 1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.